
L-glutamine
Overview
Description
L-Glutamine (C₅H₁₀N₂O₃) is a conditionally essential amino acid and the most abundant free amino acid in human blood plasma, skeletal muscle, and cerebrospinal fluid . It serves as a critical nitrogen shuttle, facilitating ammonia detoxification via urea synthesis, and acts as a precursor for nucleotides, proteins, glutathione, and glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glutamine can be synthesized through both chemical and enzymatic methods. One chemical method involves the esterification of L-glutamic acid using methanol and sulfuric acid to produce 5-methyl-L-glutamate. This intermediate is then condensed with allyl chloroformate, followed by amination and deprotection steps to yield this compound . Another method involves heating L-glutamic acid to produce L-pyrrolidone carboxylic acid, which is then treated with hydrazine and hydrogenated to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes. The fermentation liquid undergoes several steps, including ion exchange, crystallization, decoloration, and impurity removal, to obtain high-purity this compound . This method is efficient and environmentally friendly, reducing the discharge of solid and liquid wastes.
Chemical Reactions Analysis
Hydrolysis and Non-Enzymatic Degradation
L-glutamine undergoes spontaneous hydrolysis in aqueous solutions, producing ammonia (NH₃) and pyroglutamic acid (5-oxoproline). This reaction accelerates under:
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Elevated temperatures (>37°C)
The degradation follows first-order kinetics, with half-life reduced by 50% in media containing 25 mM phosphate at pH 7.4 .
Reaction:
Glutamine Synthetase (GS; EC 6.3.1.2)
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Function: Synthesizes this compound from glutamate and ammonium in an ATP-dependent reaction .
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Location: Cytosol
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Reaction:
Glutaminase (GLS; EC 3.5.1.2)
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Function: Hydrolyzes this compound to glutamate and NH₄⁺, feeding into the TCA cycle .
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Location: Mitochondria
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Reaction:
Role in Nitrogen Metabolism
This compound serves as a nitrogen donor in biosynthetic pathways:
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Purine/pyrimidine synthesis: Provides amide nitrogen for:
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Amino sugar production: Donates nitrogen for glucosamine-6-phosphate synthesis .
Transamination Reactions:
Glutamine-derived glutamate participates in transamination with α-keto acids (e.g., α-ketoglutarate) to generate non-essential amino acids :
Stability in Cell Culture Media
This compound’s instability in solution necessitates careful formulation:
Comparative Enzyme Kinetics
Key differences between GS and GLS:
Industrial and Biomedical Relevance
Scientific Research Applications
Clinical Applications
L-glutamine has been extensively studied for its therapeutic potential in various clinical scenarios, particularly in critical care and oncology.
Critical Illness and Surgical Recovery
Research indicates that this compound supplementation can significantly benefit patients experiencing critical illness or undergoing surgery. It helps maintain gut integrity, supports immune function, and mitigates the effects of catabolism. High-dose parenteral administration (≥30 g/day) has shown the most promise in reducing mortality and infectious morbidity among hospitalized patients .
Study | Findings |
---|---|
Clinical Trials on Glutamine Supplementation | High-dose parenteral glutamine improves outcomes in critically ill patients. |
Mechanisms | Enhances gut barrier function, reduces proinflammatory cytokines, and supports immune cell function. |
Cancer Treatment
This compound has been explored as a supportive treatment for cancer patients to alleviate side effects from chemotherapy, such as neuropathy and muscle wasting. It aids in maintaining muscle mass and strength during treatment . Additionally, it has been shown to prevent genotoxic damage caused by chemotherapeutic agents like cisplatin .
Application | Benefits |
---|---|
Cancer Treatment | Reduces muscle loss and neuropathy; protects against chemotherapy-induced damage. |
Nutritional Applications
This compound is widely used in sports nutrition and dietary supplementation to enhance recovery and performance.
Sports Nutrition
Studies have demonstrated that this compound supplementation can reduce muscle damage following exhaustive exercise and improve recovery times by decreasing markers of inflammation and muscle injury . It is particularly beneficial for athletes experiencing chronic fatigue.
Study | Outcome |
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Effects on Muscle Recovery | This compound supplementation post-exercise reduces CK-MM levels and enhances recovery. |
Fatigue Management | Improved blood parameters (RBC count, platelet count) in fatigued athletes following supplementation. |
Gastrointestinal Health
This compound is crucial for maintaining the integrity of the intestinal mucosa, making it beneficial for individuals with gastrointestinal disorders such as irritable bowel syndrome (IBS). Supplementation can help restore gut health by promoting the proliferation of enterocytes .
Application | Impact |
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Gastrointestinal Disorders | Supports gut barrier integrity; beneficial for IBS management. |
Case Study: Post-Surgical Patients
A study involving post-surgical patients receiving total parenteral nutrition supplemented with this compound showed improved nitrogen balance and reduced complications related to gut permeability . This highlights the importance of this compound in surgical recovery protocols.
Case Study: Athletes Under Stress
In a controlled trial with elite athletes experiencing chronic fatigue, those supplemented with this compound exhibited significantly higher levels of blood glutamine compared to those who were not supplemented, correlating with improved physical performance metrics .
Mechanism of Action
L-Glutamine is often compared with other amino acids such as L-glutamic acid and L-asparagine:
L-Glutamic Acid: Similar in structure but has a carboxylic acid group instead of an amide group. This compound is more stable and less acidic.
L-Asparagine: Similar in function but has a different side chain. This compound is more abundant in the body and plays a more significant role in nitrogen transport.
Uniqueness: this compound’s ability to serve as a nitrogen carrier and its involvement in multiple metabolic pathways make it unique among amino acids. Its stability and solubility also contribute to its widespread use in various applications .
Comparison with Similar Compounds
Key Functions :
- Metabolic Fuel : Primary energy source for enterocytes, lymphocytes, and macrophages, supporting gut mucosal integrity and immune function .
- Clinical Applications: Reduces infection rates in trauma/surgery patients . Mitigates chemotherapy/radiotherapy-induced mucositis and enterotoxicity .
Production :
- Industrially synthesized via engineered Escherichia coli strains (e.g., JKYP10 produces 12.5 g/L L-glutamine vs. 1.5 g/L in wild-type strains) .
Structural and Functional Antagonists
Azaserine
- Structure : Diazo-containing analog of this compound .
- Mechanism : Inhibits amidotransferases, blocking hexosamine biosynthesis and nucleotide synthesis .
- Applications :
6-Diazo-5-oxonorleucine (DON)
- Structure : Glutamine mimic with a reactive diazo group.
- Mechanism : Broad-spectrum glutamine antagonist, targeting glutaminase and amidotransferases.
Compound | Structural Similarity | Primary Target | Clinical Use |
---|---|---|---|
This compound | Reference | Biosynthesis pathways | Nutritional support, SCD, AF |
Azaserine | Diazo group | Amidotransferases | Research tool, antitumor agent |
DON | Diazo group | Glutaminase | Experimental oncology |
Metabolic Analogs and Substrates
L-Glutamic Acid
- Relationship : Product of this compound hydrolysis.
- Analytical Challenges : GC-MS struggles to distinguish this compound from L-glutamic acid due to derivatization-induced hydrolysis .
- Quantification : NMR and DFI MS/MS provide more reliable measurements (e.g., NMR detects 49 metabolites vs. GC-MS’s 90, but GC-MS overestimates glutamic acid) .
Pyroglutamic Acid
- Formation : Cyclization product of L-glutamic acid or this compound under high temperatures.
- Detection : GC-MS conflates pyroglutamic acid with this compound, complicating metabolomic studies .
Enzymatic Specificity
Micrococcus luteus Glutaminase (Mglu)
- Specificity : Binds this compound exclusively due to a larger substrate-binding pocket vs. Erwinia carotovora asparaginase, which accommodates L-asparagine .
- Structural Insight : Salt-tolerant Mglu retains activity in high NaCl, unlike Bacillus subtilis YbgJ .
Nutritional and Pharmacological Derivatives
L-Alanyl-L-Glutamine
- Advantage : Dipeptide form enhances stability and absorption vs. free this compound .
- Applications : Parenteral nutrition to prevent intestinal hyperpermeability .
[F-18]-Labeled this compound
Analytical and Industrial Considerations
Quantification Methods
Method | Strengths | Limitations |
---|---|---|
NMR | Reliable for this compound quantification | Low sensitivity (49 metabolites identified) |
GC-MS | High throughput (90 metabolites) | Hydrolysis artifacts inflate glutamic acid |
DFI MS/MS | Accurate for amino acids (139 metabolites) | Limited lipid coverage |
Bioproduction Efficiency
E. coli Strain | This compound (g/L) | L-Glutamic Acid (g/L) | Glucose Consumption (g/L) |
---|---|---|---|
Wild-type | 1.5 | 0.6 | 10.2 |
JKYP10 | 12.5 | 2.1 | 18.7 |
Data from test-tube fermentation
Contradictions and Clinical Nuances
Biological Activity
L-glutamine is a non-essential amino acid that plays a crucial role in various physiological processes, particularly in metabolism, immune function, and gastrointestinal health. This article explores the biological activity of this compound, highlighting its metabolic pathways, immunomodulatory effects, and clinical applications based on diverse research findings.
Metabolic Role of this compound
This compound serves as a precursor for several critical biomolecules and is involved in various metabolic processes:
- Protein Synthesis : this compound is vital for synthesizing proteins and peptides, contributing to muscle mass maintenance and recovery post-exercise .
- Nucleotide Synthesis : It is essential for the synthesis of purines and pyrimidines, which are necessary for DNA and RNA production .
- Energy Production : In certain cells, this compound can be converted into glucose through gluconeogenesis, providing an energy source during fasting or intense exercise .
Table 1: Key Metabolic Functions of this compound
Function | Description |
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Precursor for Protein Synthesis | Essential for muscle repair and growth |
Nucleotide Synthesis | Supports DNA/RNA synthesis |
Energy Source | Can be converted to glucose under certain conditions |
Neurotransmitter Precursor | Converted to glutamate, a key neurotransmitter |
Immunomodulatory Effects
This compound has been shown to enhance immune function through various mechanisms:
- Support for Immune Cells : It is a critical fuel source for lymphocytes, macrophages, and neutrophils, promoting their proliferation and function .
- Cytokine Production : this compound is necessary for the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), which are vital for immune responses .
- Gut Integrity : It helps maintain the integrity of the gastrointestinal tract by supporting the growth of enterocytes and preventing bacterial translocation from the gut into the bloodstream .
Case Study: this compound in Critical Illness
In critically ill patients, this compound supplementation has been associated with improved outcomes. A study demonstrated that patients receiving this compound showed reduced infection rates and shorter hospital stays compared to those who did not receive supplementation. This effect is attributed to enhanced immune function and improved gut barrier integrity .
Clinical Applications
This compound has several therapeutic applications:
- In Gastrointestinal Disorders : It is used to treat conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), where it helps restore gut mucosal integrity .
- In Cancer Therapy : Patients undergoing chemotherapy often experience mucositis; this compound supplementation has been shown to reduce its severity .
- In Sports Nutrition : Athletes use this compound to aid recovery post-exercise by reducing muscle soreness and enhancing glycogen replenishment .
Q & A
Basic Research Questions
Q. What is the biochemical role of L-glutamine beyond protein synthesis in mammalian systems?
this compound serves as a nitrogen transporter, a precursor for nucleotide synthesis, and a substrate for glutathione production, critical for redox balance. It is also a primary fuel source for enterocytes and immune cells (e.g., lymphocytes) . Methodologically, its role can be assessed via isotopic tracer studies (e.g., -labeled glutamine) to track nitrogen distribution or by measuring ATP production in glutamine-deprived cell cultures .
Q. How can researchers optimize this compound stability in cell culture media?
this compound degrades spontaneously in solution, forming toxic ammonia. To mitigate this, use stable dipeptides like L-alanyl-L-glutamine, which hydrolyze slowly to release glutamine. Methodologically, compare cell viability and ammonia accumulation in media supplemented with free glutamine vs. dipeptide analogs over time .
Q. What experimental models are suitable for studying this compound’s role in gut mucosal integrity?
Rodent models of intestinal injury (e.g., dextran sulfate-induced colitis) or human intestinal organoids can be used. Measure outcomes like mucosal thickness, inflammatory markers (e.g., IL-6), and glutamine uptake via HPLC or fluorescence-based assays .
Advanced Research Questions
Q. How do contradictory findings on this compound’s efficacy in critical care patients arise, and how can they be resolved?
Discrepancies stem from heterogeneous patient populations, variable dosing (e.g., 0.285 vs. 0.570 g/kg/day), and differences in primary endpoints (e.g., nitrogen balance vs. infection rates). Systematic meta-analyses stratified by patient subgroups (e.g., sepsis vs. trauma) and standardized dosing protocols are recommended. For example, showed reduced infections in bone marrow transplant patients, while highlighted null effects in mixed ICU cohorts .
Q. What methodologies validate this compound as a "conditionally essential" amino acid in catabolic states?
Conduct paired stable isotope infusion studies in stressed vs. non-stressed subjects to quantify glutamine flux and utilization. For example, in surgical patients, measure arteriovenous differences in glutamine concentration across muscle beds and correlate with proteolysis rates using -leucine tracers .
Q. How can response surface methodology (RSM) improve this compound yield in microbial fermentation?
RSM optimizes variables like carbon/nitrogen sources (e.g., glucose, ammonium sulfate) and pH. For instance, a central composite design (CCD) with 20 runs identified optimal conditions for Halomonas hydrothermalis: 100 g/L glucose, 37.2 g/L (NH)SO, yielding 41.0 g/L glutamine. Validate via batch fermentation and HPLC quantification .
Q. What mechanisms link muscle glutamine concentration to protein synthesis rates?
In rat models, glutamine depletion (via protein restriction or endotoxemia) reduces ribosomal activity (K) and RNA concentration. Methodologically, correlate muscle [glutamine] with -phenylalanine incorporation rates and quantify mTOR pathway activation via Western blot (e.g., phosphorylated S6K1) .
Q. Methodological Considerations
Q. How to design a double-blind trial evaluating this compound’s impact on exercise-induced muscle damage?
- Population : Non-athletic cohorts to control for training adaptations.
- Intervention : 4-week supplementation (e.g., 5 g twice daily) vs. isonitrogenous placebo.
- Outcomes : Serum creatine kinase/aldolase (muscle damage), hip flexor range of motion (recovery), and IL-6 levels (inflammation). Use ANOVA with post-hoc Tukey tests for longitudinal data .
Q. What statistical approaches address non-normal data in glutamine supplementation studies?
For skewed outcomes (e.g., microbial colonization counts), use non-parametric tests (Mann-Whitney U) or data transformation (logarithmic). For repeated measures, apply mixed-effects models with Welch’s correction for unequal variances .
Q. How to assess this compound’s role in embryonic development using in ovo models?
Inject 0.5% this compound into the amnion of avian embryos (e.g., Rhode Island Red eggs). Measure hatchability, yolk sac absorption, and serum metabolites (pH, glucose) via spectrophotometry. Polynomial regression analyses can identify dose-response relationships .
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Record name | glutamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glutamine | |
Description | Chemical information link to Wikipedia. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26700-71-0 | |
Record name | Poly-L-glutamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=26700-71-0 | |
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DSSTOX Substance ID |
DTXSID1023100 | |
Record name | L-Glutamine | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
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Physical Description |
Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Glutamine | |
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Solubility |
In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol) | |
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Record name | L-Glutamine | |
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Density |
1.364 g/cu cm | |
Record name | Glutamine | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Glutamine | |
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Color/Form |
White crystalline powder, Fine opaque needles from water or dilute ethanol | |
CAS No. |
56-85-9, 26700-71-0, 6899-04-3 | |
Record name | L-Glutamine | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-185 °C (decomposes), 185 °C | |
Record name | L-Glutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glutamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.